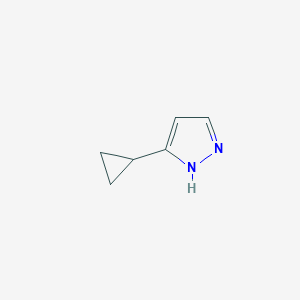

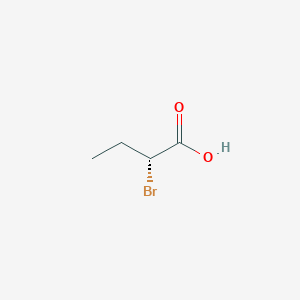

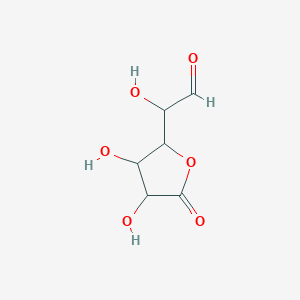

![molecular formula C16H17ClN4O4S B027854 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-31-3](/img/structure/B27854.png)

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a derivative of sildenafil . Sildenafil is a cGMP-specific phosphodiesterase-5 (PDE5) inhibitor used for penile erectile dysfunction .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with chlorosulfonic acid to produce 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .Molecular Structure Analysis

The molecular structure of this compound is similar to that of sildenafil, with the addition of a chlorosulfonyl group . This modification could potentially alter the compound’s pharmacological properties.Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with chlorosulfonic acid .Aplicaciones Científicas De Investigación

Synthesis of Sildenafil Citrate

This compound is used in the synthesis of Sildenafil Citrate , a drug commonly known as Viagra. Sildenafil Citrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum . This compound is a key intermediate in the synthesis process .

Genotoxic Impurity Studies

The compound has been synthesized and characterized as part of genotoxic impurity studies of Sildenafil Citrate . These studies are important for understanding the potential genotoxic impurities in the active pharmaceutical ingredient .

Pharmaceutical Industry

The synthesized compound has proved to be beneficial for the pharmaceutical industry in view of the regulatory importance . A simple, efficient, and repeatable method was developed for the preparation of this compound .

Chemical Research

This compound is used in chemical research, particularly in the study of sulfonyl esters related to Sildenafil . It’s also used in the development of new synthetic routes and improvement of existing ones .

Mecanismo De Acción

Target of Action

The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum .

Mode of Action

This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum . This results in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum . This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels . The end result is improved blood flow, particularly in the penile region .

Pharmacokinetics

The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route .

Result of Action

The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .

Propiedades

IUPAC Name |

4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKRSPLTDMENL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611627 |

Source

|

| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139756-31-3 |

Source

|

| Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)